3-(Pyrrolidin-2-yl)isoxazole
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Overview
Description
3-(Pyrrolidin-2-yl)isoxazole is a heterocyclic compound that features both a pyrrolidine ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the [3+2] cycloaddition reaction between nitrile oxides and alkynes to form the isoxazole ring . The pyrrolidine ring can then be introduced through various synthetic strategies, including the functionalization of preformed isoxazole rings .
Industrial Production Methods: Industrial production of 3-(Pyrrolidin-2-yl)isoxazole may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred for their eco-friendliness and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-2-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: The pyrrolidine ring can be reduced to form different derivatives.
Substitution: Both the isoxazole and pyrrolidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while reduction of the pyrrolidine ring can yield various amine derivatives .
Scientific Research Applications
3-(Pyrrolidin-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-yl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound .
Molecular Targets and Pathways:
Enzymes: It can inhibit or activate enzymes involved in various metabolic pathways.
Receptors: It can bind to receptors and modulate signal transduction pathways.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Isoxazole: A five-membered ring containing one nitrogen and one oxygen atom, used in pharmaceuticals and agrochemicals
Uniqueness: 3-(Pyrrolidin-2-yl)isoxazole is unique due to the combination of the pyrrolidine and isoxazole rings in a single molecule. This dual-ring structure provides a versatile scaffold for the development of new compounds with enhanced biological activity and selectivity .
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-pyrrolidin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-10-9-7/h3,5-6,8H,1-2,4H2 |
InChI Key |
KZNBAFGPZDBPKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NOC=C2 |
Origin of Product |
United States |
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